molecular formula C14H10Cl2F3N3O3S B4242678 5-CHLORO-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE

5-CHLORO-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE

Cat. No.: B4242678
M. Wt: 428.2 g/mol
InChI Key: FOJMJBGHXNOINM-UHFFFAOYSA-N
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Description

5-CHLORO-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound characterized by the presence of chloro, trifluoromethyl, ethylsulfonyl, and pyrimidinecarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems has been reported for the direct introduction of functional groups into organic compounds, providing a sustainable and efficient method for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chloro and trifluoromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-CHLORO-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The presence of chloro and trifluoromethyl groups can enhance its binding affinity to target molecules, thereby increasing its potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CHLORO-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethylsulfonylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2F3N3O3S/c1-2-26(24,25)13-20-6-10(16)11(22-13)12(23)21-7-3-4-9(15)8(5-7)14(17,18)19/h3-6H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJMJBGHXNOINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-CHLORO-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE
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5-CHLORO-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE
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5-CHLORO-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE
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5-CHLORO-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE
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5-CHLORO-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE
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5-CHLORO-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE

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